molecular formula C21H36O3 B082065 (20R)-5alpha-Pregnane-3alpha,17,20-triol CAS No. 13933-75-0

(20R)-5alpha-Pregnane-3alpha,17,20-triol

Cat. No.: B082065
CAS No.: 13933-75-0
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-OXSVGAIHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnanetriol is synthesized through the reduction of 17α-hydroxyprogesterone. The reduction process involves the conversion of the C-20 ketone group to a hydroxyl group . This transformation can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of pregnanetriol involves the biotransformation of progesterone using microbial cultures. Specific strains of bacteria or fungi are employed to hydroxylate progesterone at the 17α and 20α positions, yielding pregnanetriol . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Pregnanetriol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, chloroform, acetone.

Major Products

Properties

CAS No.

13933-75-0

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15+,16+,17-,18-,19-,20-,21-/m0/s1

InChI Key

SCPADBBISMMJAW-OXSVGAIHSA-N

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

13933-75-0

Origin of Product

United States

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